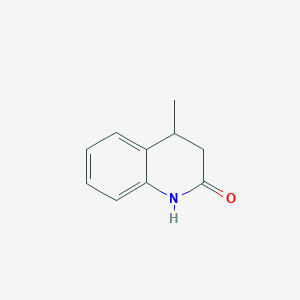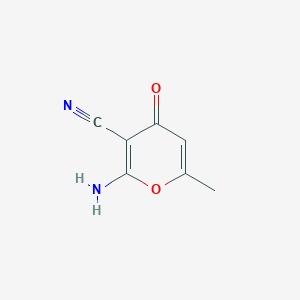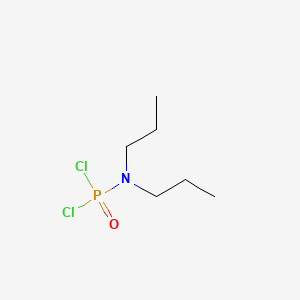
4-methyl-3,4-dihydro-1H-quinolin-2-one
Overview
Description
“4-methyl-3,4-dihydro-1H-quinolin-2-one” is a derivative of 2,3-dihydro-1H-quinolin-2-one . These compounds are important due to their prevalence in natural products and pharmacologically useful compounds . They have been synthesized and evaluated for various biological activities .
Synthesis Analysis
The synthesis of 2,3-dihydro-1H-quinolin-2-one derivatives involves a post-Ugi modification strategy . Another method involves the use of Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones . The synthesis of these compounds is also achieved through intramolecular Friedel Craft alkylation .
Scientific Research Applications
Antitumor Activity
The 4-methyl-3,4-dihydro-1H-quinolin-2-one compound has been identified as a pharmacophore with potential antitumor properties. Compounds with this heterocyclic fragment have shown activity against various types of cancer cells, making it a promising candidate for further research in cancer treatment .
Antimicrobial and Antifungal Properties
This compound also exhibits antimicrobial and antifungal activities, suggesting its usefulness in combating infections caused by bacteria and fungi. Its structural features contribute to its efficacy in inhibiting the growth of these microorganisms .
Antiviral Effects
Research indicates that derivatives of 4-methyl-3,4-dihydro-1H-quinolin-2-one may possess antiviral properties, which could be beneficial in the development of new treatments for viral infections .
Antioxidant Capabilities
The compound’s antioxidant capabilities are noteworthy, as it can potentially protect cells from oxidative stress and damage caused by free radicals. This property is significant for preventing diseases related to oxidative stress .
Anti-inflammatory Activity
Inflammation being a common pathway for many diseases, the anti-inflammatory activity of this compound is of particular interest for therapeutic applications in conditions where inflammation plays a key role .
Anticoagulant Effects
The anticoagulant effects of 4-methyl-3,4-dihydro-1H-quinolin-2-one make it a candidate for research into new blood-thinning medications that can prevent blood clots without the risk of excessive bleeding .
Cardiovascular Applications
Compounds with the 3,4-dihydro-2(1H)-quinolinone moiety are present in FDA-approved drugs such as cilostazol and carteolol, indicating potential applications in cardiovascular diseases. The structural similarities suggest that 4-methyl-3,4-dihydro-1H-quinolin-2-one could also be explored for such uses .
Neurological Disorders
Given that aripiprazole, an antipsychotic drug, contains the 3,4-dihydro-2(1H)-quinolinone structure, there is potential for 4-methyl-3,4-dihydro-1H-quinolin-2-one to be investigated for applications in treating neurological disorders .
Mechanism of Action
Target of Action
Quinolinone derivatives have been known to exhibit a wide range of biological activities, making them valuable in drug research and development .
Mode of Action
It’s known that quinolinone derivatives can interact with various biological targets, leading to changes at the molecular level .
Biochemical Pathways
Quinolinone derivatives are known to interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
In vitro pharmacokinetic studies have ascertained the stability of similar quinolinone derivatives in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
Quinolinone derivatives are known to have various pharmaceutical and biological activities .
Action Environment
The synthesis of similar quinolinone derivatives has been achieved using environmentally friendly methods .
properties
IUPAC Name |
4-methyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTFYSJDNZFRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90412951 | |
| Record name | 4-methyl-3,4-dihydro-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90412951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3,4-dihydro-1H-quinolin-2-one | |
CAS RN |
30696-28-7 | |
| Record name | 4-methyl-3,4-dihydro-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90412951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Iodopyrazolo[1,5-a]pyridine](/img/structure/B1599775.png)
![1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent[2]ene]-3'-carboxylic acid](/img/structure/B1599778.png)



![4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine](/img/structure/B1599785.png)







